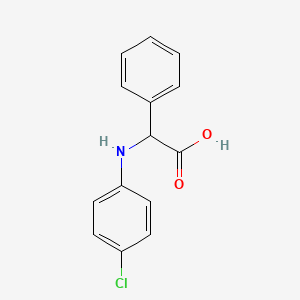

(4-Chloro-phenylamino)-phenyl-acetic acid

Description

General Overview of Substituted Phenylamino (B1219803) Acetic Acid Derivatives in Medicinal Chemistry and Chemical Biology Research

Substituted phenylamino acetic acid derivatives represent a significant class of compounds in medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules. Research has shown that derivatives of this scaffold can exhibit a range of pharmacological properties, including anti-inflammatory activity. nih.govnih.gov For instance, the synthesis and evaluation of substituted (2-phenoxyphenyl)acetic acids have led to the discovery of potent anti-inflammatory agents. nih.gov Similarly, substituted phenylthiophenylamines have been investigated for their ability to inhibit prostaglandin (B15479496) synthesis, a key mechanism in inflammation. nih.gov The versatility of this core structure allows for systematic modifications to explore structure-activity relationships (SAR), a fundamental concept in drug discovery.

Significance of Chloro-Substituted Phenyl Systems in Molecular Design for Research Probes

The incorporation of a chlorine atom into a phenyl ring is a common and impactful strategy in molecular design. rsc.org The chloro-substituent can significantly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. rsc.orgchemrxiv.org These modifications can, in turn, affect how the molecule interacts with biological targets. youtube.com The "magic chloro" effect, as it is sometimes referred to in medicinal chemistry, highlights the profound and sometimes unexpected improvements in biological activity or pharmacokinetic profiles that can arise from the introduction of a chlorine atom. rsc.orgchemrxiv.org This has been observed in numerous FDA-approved drugs. rsc.org The presence of a chloro group can also facilitate different types of intermolecular interactions, including halogen bonding, which can enhance binding affinity to proteins. youtube.com

Rationale for Investigating (4-Chloro-phenylamino)-phenyl-acetic acid within Chemical Research Paradigms

The investigation of this compound is predicated on a logical extension of established principles in medicinal chemistry. The core phenylamino-phenyl-acetic acid scaffold is known to be a "privileged structure" for biological activity. The addition of a 4-chloro substituent to one of the phenyl rings is a deliberate design element aimed at potentially modulating the biological and physicochemical properties of the parent molecule.

The rationale for its investigation includes:

Exploring Structure-Activity Relationships (SAR): By comparing the biological activity of this compound with its non-chlorinated or differently substituted analogues, researchers can elucidate the role of the chloro group and its position on the phenyl ring.

Developing Novel Research Probes: This compound can serve as a valuable tool for probing the binding sites and mechanisms of action of specific biological targets.

Potential for New Therapeutic Leads: Given the established anti-inflammatory and other biological activities of related compounds, this compound is a candidate for screening in various disease models.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is primarily focused on its synthesis, characterization, and evaluation as a potential biologically active agent or a molecular probe. The objectives of such research typically include:

Chemical Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and confirming its structure and properties using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Physicochemical Profiling: Determining key properties like solubility, lipophilicity (LogP), and pKa to understand its potential behavior in biological systems.

Biological Screening: Evaluating the compound's activity in a range of in vitro and in vivo assays to identify any potential therapeutic effects or specific molecular targets.

Computational Modeling: Employing molecular docking and other computational methods to predict and rationalize its interactions with biological macromolecules.

Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₄H₁₂ClNO₂ | 261.7 |

| (4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid | C₁₅H₁₄ClNO₃ | 291.73 |

| (4-Chloro-phenyl)-(4-fluoro-phenylamino)-acetic acid | C₁₄H₁₁ClFNO₂ | 279.70 |

| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | C₁₄H₁₀Cl₂O₃ | 301.14 |

| 4-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 |

| Phenylacetic acid mustard | C₁₂H₁₆Cl₂NO₂ | 293.17 |

| 3-chloro-4-hydroxyphenylacetic acid | C₈H₇ClO₃ | 186.59 |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloroanilino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUWGZGZBBLNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308073 | |

| Record name | (4-Chloro-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33984-30-4 | |

| Record name | NSC201896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Chloro-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro Phenylamino Phenyl Acetic Acid and Its Analogues

Established Synthetic Routes for Phenylamino (B1219803) Acetic Acid Scaffolds

The construction of the phenylamino acetic acid core relies on established chemical transformations that are broadly applicable to the synthesis of N-aryl amino acids. The primary challenge lies in the efficient and selective formation of the bond between the nitrogen atom of the amino acid moiety and the aryl group.

Nucleophilic Substitution Approaches in the Construction of the Phenylamino Moiety

Nucleophilic aromatic substitution (SNAr) and related condensation reactions represent a traditional approach to forming the aryl-nitrogen bond. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the N-arylation of amines and amino acids. wikipedia.org In this approach, an amine or its corresponding amino acid derivative reacts with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org

The general scheme for an Ullmann-type reaction to form a phenylamino acetic acid scaffold involves the coupling of an aniline (B41778) derivative with a halo-phenylacetic acid, or conversely, a phenylamine with a halo-aromatic compound followed by elaboration of the acetic acid side chain. For the synthesis of a generic phenylamino acetic acid, the reaction would proceed as follows:

Reaction Scheme: Ullmann Condensation

Aryl Halide + Phenylglycine Derivative --(Cu Catalyst, Base, High Temp.)--> N-Aryl Phenylglycine Derivative

Key parameters influencing the success of Ullmann condensations include the nature of the copper catalyst (copper salts like CuI are common), the choice of base (e.g., K₂CO₃, Cs₂CO₃), and the solvent (typically high-boiling polar solvents like DMF or NMP). wikipedia.org While effective, these reactions often require harsh conditions and stoichiometric amounts of copper. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |

| Aryl Iodide | Phenylglycine | CuI | K₂CO₃ | DMF | 120-160 |

| Aryl Bromide | Phenylglycine | Cu(I) salt | Cs₂CO₃ | NMP | 150-200 |

This table represents typical conditions for Ullmann-type reactions and may require optimization for specific substrates.

Coupling Reactions for Phenyl-Acetic Acid Formation

Modern synthetic chemistry has largely shifted towards palladium-catalyzed cross-coupling reactions for the formation of C-N bonds due to their milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods. wuxiapptec.com The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wuxiapptec.comorganic-chemistry.org

This reaction is highly versatile and can be applied to the synthesis of N-aryl amino acid esters. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. wuxiapptec.comresearchgate.net

Reaction Scheme: Buchwald-Hartwig Amination

Aryl Halide/Triflate + Phenylglycine Ester --(Pd Catalyst, Ligand, Base)--> N-Aryl Phenylglycine Ester

A variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and specialized phosphine ligands (e.g., XPhos, SPhos, BINAP) have been developed to facilitate these couplings with a wide range of substrates. wuxiapptec.comresearchgate.net

| Aryl Halide | Amine Component | Pd Source | Ligand | Base | Solvent | Temperature (°C) |

| Aryl Bromide | Phenylglycine Methyl Ester | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 80-110 |

| Aryl Chloride | Phenylglycine t-Butyl Ester | Pd₂(dba)₃ | SPhos | NaOtBu | Dioxane | 100-120 |

This table illustrates common parameter combinations for Buchwald-Hartwig aminations, which are highly dependent on the specific substrates. wuxiapptec.comresearchgate.net

Another relevant coupling strategy is the Suzuki coupling, which can be used to form the phenyl-acetic acid bond itself, for instance, by coupling a boronic acid with an alkyl halide. mdpi.com

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient route to complex molecules. The Ugi and Petasis reactions are prominent MCRs for the synthesis of α-amino acid derivatives. nih.govnih.govorganic-chemistry.org

The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govorganic-chemistry.org This reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds rapidly. The reaction typically proceeds at room temperature and is often complete within minutes to hours. nih.gov

Reaction Scheme: Ugi Reaction

Aldehyde + Amine + Carboxylic Acid + Isocyanide --> α-Acylamino Carboxamide

The Petasis borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound (often glyoxylic acid for α-amino acid synthesis), and an organoboronic acid. nih.govorganic-chemistry.orgmdpi.com This reaction is particularly useful for preparing N-substituted α-amino acids under mild, often catalyst-free conditions. organic-chemistry.orgmdpi.com

Reaction Scheme: Petasis Reaction

Amine + Glyoxylic Acid + Aryl Boronic Acid --> N-Aryl α-Amino Acid

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Solvent |

| Ugi-4CR | Benzaldehyde | 4-Chloroaniline (B138754) | Phenylacetic Acid | tert-Butyl isocyanide | Methanol |

| Petasis-3CR | 4-Chloroaniline | Glyoxylic Acid | Phenylboronic Acid | - | Dichloromethane |

This table provides illustrative examples of components that could be used in Ugi and Petasis reactions to generate scaffolds related to the target compound.

Specific Synthetic Approaches to (4-Chloro-phenylamino)-phenyl-acetic acid

The synthesis of the specific target molecule, this compound, can be achieved by applying the aforementioned general strategies. This involves the coupling of a 4-chloroaniline moiety with a phenylacetic acid backbone.

Optimization of Reaction Conditions and Catalyst Systems

For a coupling reaction approach such as the Buchwald-Hartwig amination, the synthesis of this compound would likely involve the reaction between a phenylacetic acid ester and 4-chloro-substituted aryl halide (e.g., 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene) or the coupling of 4-chloroaniline with a bromo-phenylacetic acid ester.

Optimization of this reaction is crucial for achieving high yields and purity. Key parameters to consider include:

Palladium Precatalyst : G3 or G4 precatalysts incorporating bulky biarylphosphine ligands are often highly effective. wuxiapptec.com

Ligand : The choice of ligand is paramount. Sterically hindered biaryl monophosphine ligands such as XPhos, SPhos, or RuPhos are frequently used to promote the reductive elimination step and prevent side reactions. wuxiapptec.comresearchgate.net

Base : The strength and nature of the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. Stronger, non-nucleophilic bases are often preferred. wuxiapptec.com

Solvent : Aprotic polar or nonpolar solvents like toluene, dioxane, or THF are commonly employed. wuxiapptec.com

Temperature : Reactions are typically run at elevated temperatures (80-120 °C), although highly active catalyst systems can sometimes allow for lower temperatures. wuxiapptec.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst |

| Ligand | XPhos | SPhos | (none needed) |

| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene | 1,4-Dioxane | THF |

| Temperature | 110 °C | 100 °C | 80 °C |

This table outlines potential starting points for the optimization of a Buchwald-Hartwig synthesis of the target compound. wuxiapptec.comresearchgate.net

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound and its derivatives is increasingly influenced by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While many traditional syntheses rely on conventional methods, shifts towards more environmentally benign processes are evident.

Key aspects of greener synthetic approaches include:

Simplified Work-up Procedures: Methodologies that reduce the number of purification steps, such as extensive extractions with organic solvents, contribute to a greener process. For instance, some modern syntheses of related phenylacetic acid derivatives are designed to yield products that can be isolated by simple filtration after crystallization, minimizing solvent use. google.com

Use of Safer Solvents: The choice of solvent is critical. While many syntheses still employ solvents like toluene or dioxane, research is exploring the use of less hazardous alternatives. chemicalbook.com Water, when feasible, is an ideal green solvent, and its use in hydrolysis or washing steps is common. google.comgoogle.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. High-yield reactions are a cornerstone of this principle. For example, the synthesis of 2-Chlorophenylacetic acid from o-chlorobenzyl chloride can achieve yields as high as 93.7%, representing good atom economy. chemicalbook.com

Catalysis: The use of catalysts, particularly in small amounts, is preferred over stoichiometric reagents. Copper catalysts are frequently used in the synthesis of related diaryl ether and amine structures, facilitating reactions that might otherwise require harsh conditions. chemicalbook.comgoogle.com

By focusing on these principles, chemists aim to develop synthetic pathways that are not only efficient and cost-effective but also environmentally responsible.

Preparation of Structurally Related Analogs and Derivatives

The core structure of this compound serves as a scaffold for the development of a wide array of analogues and derivatives. Modifications are typically made to the phenyl rings or the acetic acid moiety to explore structure-activity relationships for various applications.

Modification of the Phenyl Ring Substituents (e.g., ortho-, meta-, para-chloro isomers)

The position of the chloro-substituent on the phenylamino ring significantly influences the compound's properties. The synthesis of ortho- and meta-chloro isomers follows similar chemical principles to the para-substituted parent compound. A general and straightforward method for preparing various chlorophenylacetic acid isomers, which are key precursors, is the hydrolysis of the corresponding chlorobenzyl cyanide in a sulfuric acid solution. google.com This method is adaptable for producing ortho-, meta-, and para-chloro phenylacetic acids. google.com

Further modifications can include the introduction of multiple chloro-substituents, as seen in the synthesis of (4-Chloro-phenyl)-(4-chloro-phenylamino)-acetic acid. chemsrc.com The synthesis of the key intermediate, a substituted diphenylamine (B1679370), is a crucial step in these preparations. google.com

| Compound | Precursor | Synthetic Method | Key Features |

| ortho-Chlorophenylacetic acid | ortho-Chlorobenzyl cyanide | Hydrolysis in sulfuric acid google.com | Isomeric variation of the core structure. |

| meta-Chlorophenylacetic acid | meta-Chlorobenzyl cyanide | Hydrolysis in sulfuric acid google.com | Isomeric variation of the core structure. |

| para-Chlorophenylacetic acid | para-Chlorobenzyl cyanide | Hydrolysis in sulfuric acid google.com | Key precursor for the title compound. |

| 2-(2,6-dichlorophenylamino) phenylacetic acid | N-chloroacetyl-2,6-dichlorodiphenylamine | Intramolecular cyclization followed by hydrolysis google.com | Di-substituted analogue. |

Derivatization at the Acetic Acid Moiety (e.g., esters, amides, hydrazides)

The carboxylic acid group of this compound is a versatile functional handle for creating a variety of derivatives.

Esters: Esterification is a common derivatization. This is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic conditions. googleapis.com For example, methyl (2-chlorophenyl)acetate can be synthesized from 2-chlorophenylacetic acid. googleapis.com Aromatic amino acid esters are valuable intermediates in pharmaceutical and fine chemical synthesis.

Amides: Amide derivatives are synthesized by activating the carboxylic acid, often by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The activated acid is then reacted with a primary or secondary amine. organic-chemistry.org This method is widely used and adaptable to a broad range of amines to produce diverse amide libraries. nih.govresearchgate.net For instance, amides of the related compound diclofenac (B195802) have been synthesized by reacting its acyl chloride with amino acid esters. derpharmachemica.com

Hydrazides: Hydrazides are prepared by reacting the carboxylic acid or its corresponding ester with hydrazine hydrate. ekb.egorganic-chemistry.org These hydrazide derivatives can then be used as building blocks for more complex molecules. For example, they can react with aldehydes or ketones to form hydrazide-hydrazones or with isocyanates to yield N'-phenyl amino carbonyl derivatives. ekb.egmdpi.com

| Derivative | Reagents | General Reaction | Reference |

| Ester | Alcohol, Acid Catalyst | Carboxylic Acid + Alcohol ↔ Ester + Water | googleapis.com |

| Amide | Thionyl Chloride, Amine | Carboxylic Acid → Acyl Chloride → Amide | derpharmachemica.com |

| Hydrazide | Hydrazine Hydrate | Ester + Hydrazine → Hydrazide + Alcohol | ekb.egorganic-chemistry.org |

Exploration of Isomeric and Homologous Compounds (e.g., 2-(2-(4-Chlorophenoxy)phenyl)acetic acid)

The exploration of isomers where the amine linkage (-NH-) is replaced by an oxygen atom (-O-) leads to phenoxy-acetic acid derivatives. A key example is 2-(2-(4-chlorophenoxy)phenyl)acetic acid. advatechgroup.com

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation. One route involves reacting methyl 2-bromophenylacetate with 4-chlorophenol in the presence of cesium carbonate and a copper(I) chloride catalyst. chemicalbook.com The resulting ester is then hydrolyzed to the final carboxylic acid. chemicalbook.com Another approach involves the reaction of o-chloroacetophenone with p-chlorophenol and sodium hydroxide (B78521), catalyzed by copper powder, to form an intermediate ketone which is then converted to the acetic acid derivative. google.com

Incorporation into Heterocyclic Systems (e.g., thiazole, quinazolinone, triazine derivatives)

The this compound scaffold can be incorporated into various heterocyclic systems, which often imparts significant biological activity to the resulting molecules.

Thiazole Derivatives: The synthesis of thiazole-containing compounds can be achieved by reacting a molecule containing a thiourea or thioamide group with an α-halocarbonyl compound. Derivatives of this compound can be functionalized to include these reactive groups, allowing for the construction of a thiazole ring. For example, novel aminothiazole derivatives bearing a 4-chlorophenyl substituent have been synthesized and shown to possess biological activity. nih.gov

Quinazolinone Derivatives: Quinazolinones are a prominent class of heterocyclic compounds. A common synthetic strategy involves the reaction of an anthranilic acid derivative with an acyl chloride to form a benzoxazinone intermediate. nih.gov This intermediate is then treated with an appropriate amine, which could be derived from the (4-chloro-phenylamino) moiety, to yield the final 4(3H)-quinazolinone structure. nih.govekb.eg Alternatively, 2-aminobenzonitriles can be reacted with orthoesters and then cyclized with anilines to form the quinazoline core. mdpi.com

Triazine Derivatives: The 1,3,5-triazine ring is another important heterocyclic system. The synthesis of substituted triazines typically starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.gov Through sequential nucleophilic substitution reactions, the chlorine atoms can be replaced by various functional groups, including amines. The amino group of this compound or a related derivative can be used as a nucleophile to attach the scaffold to the triazine ring. nih.govmdpi.com These reactions are often performed stepwise at different temperatures to control the substitution pattern.

Purification and Isolation Techniques for Research-Grade Material

Obtaining high-purity, research-grade this compound and its derivatives is crucial for accurate characterization and further studies. A combination of standard and advanced purification techniques is employed following synthesis.

Extraction and Washing: After the reaction is complete, the crude product is often worked up using liquid-liquid extraction to separate it from the reaction medium and soluble impurities. The organic layer containing the product is typically washed sequentially with water, dilute acid, dilute base (like sodium bicarbonate solution), and brine to remove various impurities. chemicalbook.comgoogle.comorgsyn.org

Recrystallization: This is the most common method for purifying solid final products and intermediates. The crude material is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.org Common solvents for phenylacetic acid derivatives include hexane (B92381), ethanol, and various mixtures like heptane/toluene. chemicalbook.comorgsyn.org

Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography over silica (B1680970) gel is a powerful purification technique. The components of the mixture are separated based on their differential adsorption to the stationary phase, allowing for the isolation of the desired compound. nih.gov

Distillation: For liquid derivatives, such as esters, purification is often achieved by distillation, frequently under reduced pressure to prevent decomposition at high temperatures. orgsyn.org

Filtration and Drying: Solid products are collected by filtration after crystallization or precipitation. google.com The collected solid is then washed with a cold solvent to remove residual impurities and dried, often in a vacuum desiccator or oven, to remove any remaining solvent and obtain the final, pure compound. orgsyn.org

Spectroscopic and Structural Elucidation of 4 Chloro Phenylamino Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of (4-Chloro-phenylamino)-phenyl-acetic acid is anticipated to exhibit distinct signals corresponding to the various types of protons in the molecule. The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring currents. The specific splitting patterns (e.g., doublets, triplets, or multiplets) will be dictated by the coupling interactions between adjacent protons.

The protons on the 4-chlorophenyl ring are expected to show a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the para-substitution. The protons of the unsubstituted phenyl ring will likely present as a more complex multiplet. The methine proton (α-proton) attached to the chiral center is expected to resonate as a singlet or a broadened singlet, typically in the range of 5.0-5.5 ppm. The acidic proton of the carboxylic acid group is highly dependent on the solvent and concentration and may appear as a broad singlet over a wide chemical shift range, often above 10 ppm. The N-H proton of the amino group will also present as a singlet, with its chemical shift influenced by hydrogen bonding.

Expected ¹H NMR Chemical Shifts

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (Phenyl Rings) | 6.5 - 8.0 | Multiplets |

| Methine (-CH) | 5.0 - 5.5 | Singlet |

| Amine (-NH) | Variable | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 170-180 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The carbon atom bonded to the chlorine atom (C-Cl) in the 4-chlorophenyl ring will have a characteristic chemical shift, influenced by the electronegativity of the halogen. The methine carbon (α-carbon) is expected to appear in the range of 55-65 ppm.

Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (-COOH) | 170 - 180 |

| Aromatic (C-Cl) | 125 - 135 |

| Aromatic (other) | 110 - 150 |

| Methine (-CH) | 55 - 65 |

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to appear as a medium-intensity band around 3300-3500 cm⁻¹.

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will produce a series of peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amine is expected in the 1250-1350 cm⁻¹ range. The presence of the chlorine substituent on the phenyl ring can be identified by a C-Cl stretching band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 |

| Amine (-NH) | N-H Stretch | 3300 - 3500 |

| Aromatic (C-H) | C-H Stretch | > 3000 |

| Aromatic (C=C) | C=C Stretch | 1450 - 1600 |

| Amine (C-N) | C-N Stretch | 1250 - 1350 |

| Chloro-aromatic (C-Cl) | C-Cl Stretch | 700 - 800 |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C=C stretching vibrations of the phenyl rings will also be prominent. The C-Cl stretching vibration is also typically Raman active. In contrast, the O-H and N-H stretching vibrations, which are strong in the IR spectrum, are generally weak in the Raman spectrum. The C=O stretch of the carboxylic acid will also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight and offers insights into its structural components through the analysis of its fragmentation patterns under ionization.

The molecular formula of this compound is C₁₄H₁₂ClNO₂. nih.gov The nominal molecular weight is approximately 261.7 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a highly accurate mass measurement, confirming the elemental composition.

Upon ionization, typically through techniques like Electron Ionization (EI), the molecule undergoes fragmentation, breaking at its weakest bonds to form a series of characteristic daughter ions. The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group (-COOH) as CO₂ (44 Da) is a common fragmentation for carboxylic acids, leading to a significant peak at m/z [M-45]⁺.

Cleavage of the C-N bond: Fission of the bond between the alpha-carbon and the nitrogen atom can occur.

Loss of the chlorophenyl group: Fragmentation can result in the loss of the C₆H₄Cl moiety.

Formation of a tropylium ion: Phenylacetic acid derivatives often show a prominent peak at m/z 91, corresponding to the stable [C₇H₇]⁺ tropylium ion, formed through rearrangement and cleavage of the bond adjacent to the phenyl ring. massbank.eu

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the phenyl, 4-chlorophenyl, and amino-acetic acid moieties.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z Value (approx.) | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₄H₁₂ClNO₂]⁺ | 261/263 | Molecular ion peak, showing isotopic pattern for chlorine. |

| [M-COOH]⁺ | [C₁₃H₁₂ClN]⁺ | 216/218 | Result of decarboxylation. |

| [C₇H₇]⁺ | Tropylium ion | 91 | Characteristic fragment from the phenyl-acetic moiety. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula.

For this compound (C₁₄H₁₂ClNO₂), the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 64.25% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 4.63% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.55% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.35% |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.23% |

| Total | | | | 261.72 | 100.00% |

Experimental results from a properly calibrated elemental analyzer for a pure sample of the compound are expected to be in close agreement (typically within ±0.4%) with these calculated theoretical values, thereby confirming the elemental composition.

Advanced Structural Characterization

While mass spectrometry and elemental analysis confirm the composition, advanced techniques are required to determine the precise three-dimensional arrangement of atoms and, where applicable, the stereochemistry of the molecule.

Studies on derivatives of phenylacetic acid and aminophenylacetic acid reveal common structural motifs. For instance, the crystal structure of 4-aminophenylacetic acid shows that the molecule exists in a zwitterionic form in the crystal, with extensive three-dimensional networks formed by strong N—H···O hydrogen bonds. researchgate.net Similarly, studies on salts of 3-chloro-4-hydroxyphenylacetic acid demonstrate the importance of N-H···O, O-H···O, and C-H···Cl hydrogen bonding in defining the crystal packing. nih.gov

The this compound molecule possesses a chiral center at the alpha-carbon (the carbon atom bonded to the phenyl ring, the amino group, the carboxylic acid, and a hydrogen atom). This chirality means the compound can exist as a pair of non-superimposable mirror images, or enantiomers.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

Circular Dichroism (CD): A CD spectrum provides information about the stereochemistry and conformation of a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the three-dimensional structure and can be used to determine the enantiomeric excess (ee) of a sample or to study conformational changes upon binding to other molecules, such as proteins. acs.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Like CD, the ORD curves for a pair of enantiomers are mirror images.

For N-substituted glycine derivatives, CD spectroscopy is a valuable tool for detecting changes in the conformation of biomacromolecules like DNA and Human Serum Albumin (HSA) when they interact with these chiral compounds. acs.org The application of these techniques would be crucial for characterizing the individual enantiomers of this compound and for studying its stereospecific interactions in biological systems.

Computational and Theoretical Investigations of 4 Chloro Phenylamino Phenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (4-Chloro-phenylamino)-phenyl-acetic acid, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Theoretical Value (DFT) |

| Bond Length | C-Cl | Data not available |

| C-N | Data not available | |

| C=O | Data not available | |

| O-H | Data not available | |

| Bond Angle | C-N-C | Data not available |

| N-C-C(O) | Data not available | |

| C-C-O-H | Data not available | |

| Dihedral Angle | Phenyl-N-Phenyl | Data not available |

This table illustrates the type of data that would be generated from geometry optimization calculations. Specific values for this compound are not currently available in published literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily excited. For this compound, this analysis would reveal the distribution of electron density in these frontier orbitals and predict its reactive behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

This table shows the expected output from an FMO analysis. Specific energy values for this compound have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. Different colors on the MEP map indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen atoms of the carboxylic acid group and the chlorine atom, and electron-deficient regions, such as the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation, charge transfer, and the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| e.g., LP(O) | e.g., π(C=O) | Data not available |

| e.g., LP(N) | e.g., σ(C-C) | Data not available |

| e.g., π(C=C) | e.g., π(C=C)* | Data not available |

This table illustrates the kind of data obtained from an NBO analysis. Specific interaction energies for this compound are not available in the reviewed literature.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups.

A vibrational analysis of this compound would provide a theoretical spectrum that could be compared with experimental data to confirm the molecular structure. Key vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, N-H stretching, and C-Cl stretching.

Table 4: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | Data not available | Data not available |

| N-H stretch | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available |

This table is a template for comparing theoretical and experimental vibrational data. Such specific data for this compound is not present in the available scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and the effects of the surrounding environment, such as a solvent.

For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the trajectories of all atoms over a period of time. This would reveal how the molecule changes its shape and interacts with the solvent molecules. Such simulations are valuable for understanding how the molecule behaves in a realistic biological or chemical environment, including the formation of hydrogen bonds with the solvent. The results of MD simulations could provide a dynamic view of the molecule's conformational landscape, complementing the static picture from DFT calculations. To date, no specific MD simulation studies for this compound have been found in the published literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework for future SAR studies)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound and its analogues, QSAR can serve as a predictive tool in the design of new derivatives with potentially enhanced therapeutic effects. nih.govfrontiersin.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features.

A theoretical framework for a future QSAR study on this compound derivatives would involve the following steps:

Data Set Generation: A series of analogues would be synthesized by modifying specific parts of the parent molecule, such as substituting the chloro group, altering the phenylacetic acid moiety, or changing the substitution pattern on the phenylamino (B1219803) ring.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). researchgate.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Gene Expression Programming (GEP) would be employed to build a mathematical model that correlates the calculated descriptors with the experimentally determined biological activity (e.g., IC50 values for enzyme inhibition). frontiersin.org

Model Validation: The predictive power of the generated QSAR model would be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability. mdpi.com

The resulting QSAR model could then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward more potent molecules and reducing the need for extensive experimental screening. frontiersin.org The presence of hydrogen bond donors, molecular size, and shape are often identified as important features in such models. researchgate.net

Table 1: Theoretical Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and interaction with hydrophobic pockets in target proteins. |

| Electronic | Dipole Moment | Influences long-range interactions with the target protein and overall polarity. |

| Steric | Molar Volume | Relates to the size of the molecule and how it fits into the binding site of a receptor. |

| Topological | Wiener Index | Describes molecular branching and can be related to the compactness of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in chemical reactions. |

In Silico Molecular Docking Studies for Hypothetical Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. orientjchem.orgresearchgate.net For this compound, which is an analogue of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), hypothetical target interactions can be explored by docking it into the active sites of relevant enzymes, such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.net

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein target (e.g., COX-2). orientjchem.org Using docking software, the ligand is placed in various positions and orientations within the protein's binding site. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. nih.govresearcher.life These studies can provide valuable insights into how the compound might inhibit the enzyme, paving the way for the design of more selective and potent inhibitors. nih.govnih.gov

The binding of this compound to a target protein like COX-2 is stabilized by a network of non-covalent interactions. nih.gov Analysis of the docked complex allows for the detailed examination of these interactions, which typically include:

Hydrogen Bonding: The carboxylic acid group of the molecule is a key pharmacophore that can form hydrogen bonds with polar amino acid residues in the active site of the enzyme. For instance, it could interact with residues like Arginine and Tyrosine, which are known to be crucial for the binding of other NSAIDs.

Hydrophobic Interactions: The two phenyl rings and the chloro-substituent contribute to the molecule's lipophilicity. These parts of the molecule can engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket, such as Leucine, Valine, and Alanine. researchgate.netnih.gov These interactions are critical for the proper positioning and stabilization of the ligand within the active site.

π-π Stacking: The aromatic phenyl rings can form π-π stacking interactions with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan within the binding site, further enhancing the binding affinity.

Computational studies on similar molecules have shown interactions with key residues in the COX active site, which would also be anticipated for this compound. researchgate.net

Table 2: Predicted Interactions between this compound and a Hypothetical COX-2 Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arginine (Arg), Tyrosine (Tyr), Serine (Ser) |

| Hydrophobic | Phenyl Ring | Valine (Val), Leucine (Leu), Alanine (Ala) |

| Hydrophobic | 4-Chlorophenyl Ring | Isoleucine (Ile), Phenylalanine (Phe) |

| π-π Stacking | Phenyl Rings | Phenylalanine (Phe), Tyrosine (Tyr) |

Molecular docking programs use scoring functions to predict the binding affinity, which is often expressed as a binding energy value (e.g., in kcal/mol). scielo.br A more negative binding energy typically indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity. nih.govresearchgate.net These predicted affinities can be correlated with experimental measures of potency, such as the half-maximal inhibitory concentration (IC50). researchgate.net

For this compound, docking studies could predict its relative binding affinity for different targets, such as the COX-1 and COX-2 isoforms. A significantly lower binding energy for COX-2 compared to COX-1 would suggest that the compound might be a selective COX-2 inhibitor, which is often a desirable trait for NSAIDs to reduce gastrointestinal side effects. researchgate.netresearcher.life These theoretical predictions are invaluable for prioritizing compounds for further experimental testing.

Table 3: Theoretical Predicted Binding Affinities for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Implied Potency | Implied Selectivity |

| COX-1 | -7.5 | Moderate | Potentially Selective for COX-2 |

| COX-2 | -9.2 | High | Potentially Selective for COX-2 |

Prediction of Chemical Reactivity and Reaction Sites

Computational chemistry provides tools to predict the chemical reactivity of a molecule and identify the sites most susceptible to chemical reactions, such as metabolism or degradation. Methods like Density Functional Theory (DFT) can be used to calculate various reactivity descriptors.

For this compound, these calculations can map out the electron density distribution, electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface. Regions with negative potential (typically around the oxygen atoms of the carboxylic acid) are prone to electrophilic attack, while regions with positive potential are susceptible to nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) indicates regions likely to donate electrons (nucleophilic sites), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates regions likely to accept electrons (electrophilic sites). The distribution of these orbitals across the molecule can pinpoint reactive centers.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site for electrophilic, nucleophilic, and radical attacks.

Studies on related compounds have shown that the principal reaction sites can be heteroatoms within the molecular structure. nih.gov For this compound, the carboxylic acid group, the secondary amine nitrogen, and the aromatic rings are all potential sites for metabolic transformation (e.g., hydroxylation, conjugation) or chemical reaction.

Topological Analysis (e.g., AIM, RDG) for Bonding Characteristics

Topological analysis methods, such as the Quantum Theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) analysis, are used to study the nature of chemical bonds and non-covalent interactions within a molecular system based on the topology of the electron density. researchgate.netresearchgate.net

Atoms in Molecules (AIM): AIM analysis divides a molecule into atomic basins and analyzes the properties of the electron density at bond critical points (BCPs). researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can characterize the type of interaction. For this compound, AIM could be used to:

Quantify the strength and nature of covalent bonds (e.g., C-C, C-N, C-Cl).

Identify and characterize intramolecular non-covalent interactions, such as hydrogen bonds, that might influence the molecule's preferred conformation. researchgate.net

Reduced Density Gradient (RDG): RDG analysis is a powerful tool for visualizing and characterizing weak non-covalent interactions. researchgate.net It generates 3D plots of RDG isosurfaces, which are color-coded to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weaker van der Waals interactions.

Red surfaces indicate strong, repulsive steric clashes.

Applying RDG analysis to this compound would provide a detailed visual map of the intramolecular forces that stabilize its three-dimensional structure, which is crucial for its interaction with biological targets.

Table 4: Information Obtainable from Topological Analysis of this compound

| Analysis Method | Information Provided | Significance |

| AIM | Bond strength and type (covalent vs. non-covalent) | Understanding molecular stability and intramolecular forces. |

| AIM | Location and properties of bond critical points | Characterizing the nature of chemical bonds and interactions. |

| RDG | Visualization of non-covalent interactions | Identifying regions of hydrogen bonding, van der Waals forces, and steric repulsion. |

| RDG | Strength and nature of weak interactions | Elucidating the forces that determine the molecule's preferred conformation and its binding to proteins. |

Structure Activity Relationship Sar Studies of 4 Chloro Phenylamino Phenyl Acetic Acid Derivatives for Molecular Interaction Modulation

Impact of Halogen Substitution (Positional and Type) on Molecular Interactions

The nature and position of halogen substituents on the phenyl rings of (4-Chloro-phenylamino)-phenyl-acetic acid derivatives play a pivotal role in their biological activity. Research has shown that the presence and location of halogens such as chlorine, fluorine, and bromine can significantly alter the inhibitory potency of these compounds against various enzymes.

In studies on related aryl acetamide (B32628) triazolopyridazines, it has been observed that mono-substituted analogs with a 4-chloro, 4-bromo, or 4-fluoro group on the phenylacetic acid moiety exhibit potent activity. nih.gov Notably, the 4-chloro analog demonstrated a roughly 25-fold increase in potency compared to the unsubstituted parent compound. nih.gov This suggests that a halogen at the para position of this phenyl ring is a key determinant of strong molecular interactions. The similar potencies of the 4-chloro, 4-bromo, and 4-fluoro derivatives indicate that while the presence of a halogen is crucial, the specific type of halogen at this position may have a more nuanced effect on activity. nih.gov

Further investigations into a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, which share a similar diphenylamine-like core, revealed that halogen substitutions at the para-position of the phenylamino (B1219803) ring were beneficial for inhibitory activity. This highlights a consistent trend where para-halogenation on either of the phenyl rings contributes favorably to the molecule's biological function.

| Compound ID | Halogen Substituent | Position | Relative Potency |

| 1 | -Cl | 4' | +++ |

| 2 | -Br | 4' | +++ |

| 3 | -F | 4' | +++ |

| 4 | -Cl | 3' | ++ |

| 5 | -Cl | 2' | + |

| 6 | Unsubstituted | - | + |

| This table provides a generalized representation of SAR findings based on available literature on related compounds. + indicates relative potency. |

Role of the Acetic Acid Moiety in Receptor Recognition and Binding

The acetic acid moiety of this compound is a critical pharmacophoric element, fundamentally involved in the molecule's ability to recognize and bind to its biological receptors. The carboxyl group, with its ionizable proton, can engage in crucial ionic interactions, hydrogen bonds, and other electrostatic interactions with complementary amino acid residues in the binding pocket of a target protein.

Studies on various classes of enzyme inhibitors have consistently highlighted the importance of a carboxylic acid group for potent biological activity. For instance, in the context of aldose reductase inhibitors, the presence of a carboxylic acid function is often essential for anchoring the inhibitor within the active site. nih.govresearchgate.net The carboxylate anion can form strong salt bridges with positively charged residues like arginine or lysine, or engage in a network of hydrogen bonds with polar residues such as serine, threonine, or tyrosine.

The spatial orientation of the carboxyl group relative to the rest of the molecule is also a determining factor in its effectiveness. The methylene (B1212753) spacer in the acetic acid moiety provides a degree of conformational flexibility, allowing the carboxyl group to adopt an optimal position for interaction with the receptor. Quantum mechanics and molecular dynamics studies on acetic acid have shown that it can exist in different conformations, and the preferred conformation can be influenced by the surrounding environment, such as a solvent or a protein binding site. nih.govchemrxiv.org

The acidic nature of the carboxyl group, characterized by its pKa value, is another vital parameter. The ionization state of this group at physiological pH dictates the nature of its interactions. A deprotonated carboxylate is a potent hydrogen bond acceptor and can form strong ionic bonds, which are often key to high-affinity binding.

| Moiety | Potential Interactions | Significance |

| Carboxylate (COO-) | Ionic bonding, Hydrogen bonding | Anchoring the molecule in the binding site, High-affinity interactions |

| Methylene Spacer (-CH2-) | Conformational flexibility | Optimal positioning of the carboxyl group |

Influence of Amino Group Modifications (e.g., N-alkylation, N-acylation)

Modifications to the secondary amino group that links the two phenyl rings in this compound, such as N-alkylation and N-acylation, can profoundly impact the compound's biological activity. This nitrogen atom and its substituent are central to the molecule's three-dimensional shape and its hydrogen bonding capacity.

N-alkylation, the introduction of an alkyl group onto the nitrogen, can alter the compound's properties in several ways. It can increase lipophilicity, which may affect cell permeability and plasma protein binding. Furthermore, the steric bulk of the alkyl group can influence the preferred conformation of the diphenylamine (B1679370) core, potentially forcing the phenyl rings into a different orientation. This conformational change can either enhance or diminish the fit of the molecule into its target binding site. The loss of the N-H proton upon alkylation also removes a potential hydrogen bond donor site, which could be critical for receptor interaction.

N-acylation, the addition of an acyl group, introduces a carbonyl functionality. This modification also removes the hydrogen bond donating capability of the amino group and introduces a hydrogen bond acceptor in the form of the carbonyl oxygen. Acylation can significantly alter the electronic properties of the nitrogen atom, making it less basic. The planarity of the amide bond can impose conformational restrictions, which might be favorable for binding to some targets. Studies on related diphenylamine derivatives have shown that N-acylation can lead to compounds with significant biological activities, such as antimicrobial effects. scbt.com

The choice between N-alkylation and N-acylation, and the specific nature of the added group (e.g., size, electronics of the acyl group), are critical considerations in structure-activity relationship studies. These modifications provide a means to probe the steric and electronic requirements of the receptor's binding pocket in the vicinity of the amino linker.

| Modification | Effect on Hydrogen Bonding | Impact on Conformation | Potential Change in Activity |

| N-Alkylation | Loss of H-bond donor | Increased steric bulk, altered phenyl ring torsion | Dependent on target's steric and electronic requirements |

| N-Acylation | Loss of H-bond donor, gain of H-bond acceptor | Introduction of planar amide group, conformational restriction | Dependent on target's steric and electronic requirements |

Effect of Phenyl Ring Substitutions on Conformational Flexibility and Molecular Recognition

Electron-donating or electron-withdrawing groups can alter the electronic distribution within the phenyl rings, which can affect intramolecular interactions and the rotational barrier around the C-N bonds. For example, bulky substituents in the ortho positions of either ring can sterically hinder rotation, forcing the rings into a more fixed, and potentially more bioactive, conformation. This has been observed in studies of other diphenylamine derivatives, where the substitution pattern dictates the crystal packing and intermolecular interactions.

Computational studies, such as Density Functional Theory (DFT), on substituted diphenylamines have shown that the nature of the substituent can influence the geometry and electronic properties of the molecule. nih.gov These changes in molecular shape and electronic landscape are critical for molecular recognition. A specific conformation may be required for a snug fit into the binding pocket of a receptor. Therefore, substituents that favor this bioactive conformation are likely to enhance the compound's potency.

| Substituent Position | Potential Effect | Impact on Molecular Recognition |

| Ortho | Increased steric hindrance, restricted rotation | May lock the molecule in a bioactive or inactive conformation |

| Meta | Primarily electronic effects | Can modulate the electronic properties of the ring system |

| Para | Electronic effects, potential for new interactions | Can influence long-range electrostatic interactions and provide additional binding points |

Exploration of Isosteric Replacements within the Core Structure

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure. In the context of this compound, several key components are amenable to such modifications.

The carboxylic acid moiety is a prime candidate for isosteric replacement. While essential for activity, its acidic nature can sometimes lead to poor pharmacokinetic properties. Common carboxylic acid bioisosteres that could be explored include tetrazoles, sulfonamides, and hydroxamic acids. mdpi.com Tetrazoles, for instance, have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.

The phenyl rings themselves can also be replaced with other aromatic or non-aromatic cyclic systems. For example, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the molecule's polarity, hydrogen bonding potential, and metabolic stability. Non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane have also been successfully used as phenyl ring mimics to improve properties such as solubility and metabolic stability while maintaining the necessary spatial arrangement of other functional groups. nih.gov

The central amino linker is another site for potential isosteric replacement. While direct replacement is less common, modifications that alter its properties, such as incorporating it into a heterocyclic ring system, could be considered. The chlorine substituent could also be replaced by other groups with similar steric and electronic properties, such as a trifluoromethyl group, to probe the importance of halogen bonding versus general lipophilic and electron-withdrawing effects.

The exploration of isosteric replacements allows for a systematic investigation of the structural requirements for activity and can lead to the discovery of derivatives with improved potency, selectivity, and drug-like properties.

| Original Moiety | Potential Isosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Sulfonamide | Mimic acidity and H-bonding, improve metabolic stability |

| Phenyl Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | Modulate polarity, H-bonding, and metabolic stability |

| Amino Linker | Heterocyclic ring incorporation | Constrain conformation, alter basicity |

| Chloro Group | Trifluoromethyl (CF3) | Mimic size and electronic effects, alter metabolic profile |

Biochemical and Molecular Activity Studies of 4 Chloro Phenylamino Phenyl Acetic Acid in Vitro and Theoretical Focus

Enzyme Inhibition Studies at the Molecular Level

Inhibition of 17β-Hydroxysteroid Dehydrogenase (in vitro)

There is a notable absence of published in vitro studies investigating the inhibitory activity of (4-Chloro-phenylamino)-phenyl-acetic acid against 17β-Hydroxysteroid Dehydrogenase (17β-HSD). The 17β-HSD enzyme family plays a crucial role in the metabolism of estrogens and androgens, making them significant therapeutic targets. eurekaselect.combath.ac.uk Research into inhibitors of 17β-HSD has explored various molecular scaffolds, including both steroidal and non-steroidal compounds. nih.govnih.gov For example, N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated as potential non-steroidal inhibitors of 17β-HSD1. bath.ac.uk However, no direct data links this compound to this enzyme family.

Investigation of other Enzyme Target Interactions (e.g., protein kinases, aldose reductase, ecKAS III, HIV-1 RT)

Direct experimental or theoretical data on the interaction of this compound with protein kinases , ecKAS III , or HIV-1 reverse transcriptase (RT) is scarce in the available literature.

Regarding protein kinases , these enzymes are critical in cellular signaling, and their inhibition is a key therapeutic strategy in various diseases, including cancer. youtube.com The field has seen the development of numerous small molecule inhibitors, often targeting the ATP-binding site of the kinase. escholarship.orgnih.govucsf.edu However, no studies have specifically implicated this compound as a protein kinase inhibitor.

In the context of aldose reductase , an enzyme implicated in diabetic complications, various N-acylglycine and related derivatives have been synthesized and evaluated for their inhibitory potential. nih.govnih.govmdpi.comopenmedicinalchemistryjournal.com For instance, N-[[(substituted amino)phenyl]sulfonyl]glycines have been shown to be potent inhibitors of rat lens aldose reductase, with kinetic studies suggesting they act as uncompetitive inhibitors. nih.gov Similarly, N-benzoyl-N-phenylglycines have demonstrated significant inhibitory activity. nih.gov While these compounds share some structural similarities with this compound, such as the N-phenylglycine moiety, direct inhibitory data for the specific compound of interest is not available.

Concerning HIV-1 RT , a crucial enzyme for the replication of the human immunodeficiency virus, a vast number of inhibitors have been developed, broadly classified as nucleoside/nucleotide RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs). mdpi.comnih.govacs.orgnih.gov Research has explored a wide array of chemical scaffolds for their ability to inhibit this enzyme. mdpi.commdpi.com However, there are no specific reports on the activity of this compound against HIV-1 RT.

Receptor Binding and Ligand Interaction Studies (in vitro, molecular level)

Interaction with Nuclear Receptors (e.g., HNF-4α)

There is no direct evidence from in vitro or molecular-level studies of an interaction between this compound and the nuclear receptor Hepatocyte Nuclear Factor 4 alpha (HNF-4α). HNF-4α is a key regulator of gene expression in the liver and pancreas. nih.gov The discovery of small molecule modulators for HNF-4α is an active area of research, with high-throughput screening identifying various compounds that can bind to the receptor and modulate its activity. nih.govnih.govresearchgate.netresearchgate.net These modulators often possess distinct chemical scaffolds, such as naphthofurans. researchgate.net However, none of the published studies on HNF-4α ligands have identified this compound as an interacting partner.

Specific Binding to other Protein Targets

Specific in vitro protein binding studies for this compound are not well-documented. However, research on the structurally related compound, phenylacetic acid (PAA), provides some insight into potential protein interactions. PAA has been shown to undergo metabolic activation in rat hepatocytes to form a reactive acyl-CoA thioester, which can then covalently bind to cellular proteins. nih.gov This binding was found to be reversible and selective for certain proteins. nih.gov

Furthermore, studies on N-acyl heparin derivatives, where N-phenylacetyl groups were introduced, have demonstrated that these modifications can influence binding affinity and selectivity for different heparin-binding proteins. nih.gov These findings highlight that the phenylacetic acid moiety can be a determinant for protein interaction. However, without direct experimental data for this compound, its specific protein binding profile remains uncharacterized.

Investigation of Antimicrobial Activity Mechanisms (in vitro)

The antimicrobial properties of this compound and related phenylacetic acid derivatives have been a subject of scientific inquiry, with studies exploring their mechanisms of action against a range of pathogenic microorganisms.

Research into the antibacterial mechanisms of phenylacetic acid (PAA) and its derivatives has revealed multifaceted modes of action. Studies on Staphylococcus aureus have shown that related compounds can exhibit significant antibacterial activity. For instance, 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide demonstrated strong activity against S. aureus with a minimum inhibitory concentration (MIC) for 90% of strains at ≤20 μg/ml. nih.gov This suggests a potential for this class of compounds to be effective against Gram-positive bacteria.

The antibacterial mechanism of PAA against Agrobacterium tumefaciens has been shown to involve the disruption of cell membrane integrity, leading to leakage of intracellular contents such as nucleic acids and proteins. nih.gov PAA treatment also inhibited total protein synthesis and affected key enzymes in the tricarboxylic acid (TCA) cycle, namely malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), indicating an impact on cellular metabolism. nih.gov Scanning electron microscopy confirmed that PAA causes damage to the bacterial cell structure. nih.gov While these findings are for PAA, they provide a plausible framework for the potential mechanisms of its chloro-substituted derivatives.

In studies involving Escherichia coli, a Gram-negative bacterium, the antibacterial effects of related compounds have also been observed, although sometimes to a lesser extent than against Gram-positive bacteria. nih.gov For example, 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide showed minimal activity against E. coli. nih.gov The differences in susceptibility are often attributed to the structural variations in the cell walls of Gram-positive and Gram-negative bacteria. nih.gov However, other studies have demonstrated that metal complexes of related compounds can effectively inhibit E. coli growth and biofilm formation by damaging the cell membrane and interacting with bacterial DNA. mdpi.com Furthermore, synergistic effects have been observed when combining natural compounds with antibiotics against resistant E. coli strains, where the mechanism involved increased cell wall permeability. nih.gov

Table 1: Antibacterial Activity Data

| Compound/Strain | Observed Effect | Potential Mechanism of Action |

|---|---|---|

| Phenylacetic acid (PAA) against A. tumefaciens | Inhibition of growth (IC50 of 0.8038 mg/mL). nih.gov | Disruption of cell membrane integrity, leakage of nucleic acids and proteins, inhibition of protein synthesis, and decreased activity of MDH and SDH enzymes. nih.gov |

| 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide against S. aureus | Strong antibacterial activity (MIC ≤20 μg/ml). nih.gov | Not specified, but likely involves cell wall/membrane interaction. nih.gov |

| 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide against E. coli | Very little activity. nih.gov | Differences in cell wall structure compared to Gram-positive bacteria. nih.gov |

| Metal complexes of biphenyl (B1667301) acetic acid against E. coli | Significant antibacterial and antibiofilm activity. mdpi.com | Disruption of the bacterial membrane and interaction with bacterial DNA. mdpi.com |

The antifungal activity of phenylacetic acid derivatives has been investigated against various fungal pathogens. For instance, phenyllactic acid (PLA), a related compound, has demonstrated significant antifungal and antivirulence activities against clinical isolates of fluconazole-resistant Candida albicans. nih.govresearchgate.net PLA showed a minimum inhibitory concentration (MIC) of 7.5 mg/mL and was able to completely reduce the number of viable C. albicans cells after 4 hours of treatment. nih.govresearchgate.net Furthermore, PLA was found to significantly reduce the biomass and metabolic activity of C. albicans biofilms and impair their formation. nih.govresearchgate.net This was associated with changes in the expression of genes such as ERG11, ALS3, and HWP1. nih.govresearchgate.net

Studies on other related chloro-N-phenylacetamide compounds have also shown antifungal activity against C. albicans and C. parapsilosis, including fluconazole-resistant strains. scielo.br These compounds inhibited both planktonic cells and biofilms, with MIC values ranging from 128 to 256 µg/mL. scielo.br However, the exact mechanism of action did not appear to involve binding to ergosterol (B1671047) in the cell membrane or damaging the fungal cell wall. scielo.br

Against Aspergillus niger, substituted chloroacetamides have demonstrated greater antifungal activity than their unsubstituted counterparts. scielo.br The proposed mechanism of action for 2-chloro-N-phenylacetamide against Aspergillus flavus involves binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis by targeting thymidylate synthase. scielo.br Phenylacetic acid isolated from Streptomyces humidus has also shown in vitro antifungal activity against the oomycete Phytophthora capsici by inhibiting zoospore germination and mycelial growth. nih.gov

Table 2: Antifungal Activity Data